2-(1-Naphthyl)ethanesulfonyl Chloride 2-(1-Naphthyl)ethanesulfonyl Chloride
Brand Name: Vulcanchem
CAS No.: 104296-63-1
VCID: VC20784390
InChI: InChI=1S/C12H11ClO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2
SMILES: C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl
Molecular Formula: C12H11ClO2S
Molecular Weight: 254.73 g/mol

2-(1-Naphthyl)ethanesulfonyl Chloride

CAS No.: 104296-63-1

Cat. No.: VC20784390

Molecular Formula: C12H11ClO2S

Molecular Weight: 254.73 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Naphthyl)ethanesulfonyl Chloride - 104296-63-1

Specification

CAS No. 104296-63-1
Molecular Formula C12H11ClO2S
Molecular Weight 254.73 g/mol
IUPAC Name 2-naphthalen-1-ylethanesulfonyl chloride
Standard InChI InChI=1S/C12H11ClO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2
Standard InChI Key IAZQBUVCHCLINF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

2-(1-Naphthyl)ethanesulfonyl Chloride, also known as 1-Naphthaleneethanesulfonyl chloride, is identified by the CAS registry number 104296-63-1. The compound features a naphthalene ring system connected to a sulfonyl chloride functional group via an ethane linker. This structural arrangement contributes to its reactivity and applications in organic synthesis.

Chemical Identifiers

The compound is characterized by various chemical identifiers that precisely define its structure and properties, as outlined in Table 1.

Table 1: Chemical Identifiers of 2-(1-Naphthyl)ethanesulfonyl Chloride

ParameterValue
CAS Number104296-63-1
Molecular FormulaC12H11ClO2S
Molecular Weight254.73 g/mol
InChIInChI=1/C12H11ClO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2
InChI KeyIAZQBUVCHCLINF-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl
IUPAC Name2-naphthalen-1-ylethanesulfonyl chloride
MDL NumberMFCD00191560
PubChem CID21901305

The compound has several synonyms in the chemical literature, including 2-(1-Naphthyl)ethylsulfonyl Chloride and 2-(Naphthalen-1-yl)ethanesulfonyl chloride . These alternative names refer to the same chemical structure but may appear in different contexts or literature sources.

Physical and Chemical Properties

2-(1-Naphthyl)ethanesulfonyl Chloride possesses distinct physical and chemical properties that are important for understanding its behavior in various chemical processes and applications.

Physical Properties

The physical properties of 2-(1-Naphthyl)ethanesulfonyl Chloride are summarized in Table 2, providing essential information for handling and using this compound in laboratory and industrial settings.

Table 2: Physical Properties of 2-(1-Naphthyl)ethanesulfonyl Chloride

PropertyValue
Physical FormCrystalline Powder
Melting Point50°C
Boiling Point399.359°C at 760 mmHg
Density1.349 g/cm³
Flash Point195.325°C
Vapor Pressure0 mmHg at 25°C
Refractive Index1.631

The compound is typically observed as a crystalline powder with a relatively high melting point of 50°C . Its high boiling point of 399.359°C at standard pressure (760 mmHg) indicates low volatility under normal conditions. The density of 1.349 g/cm³ suggests it is denser than water, while the zero vapor pressure at 25°C confirms its non-volatile nature at room temperature.

Chemical Reactivity

The chemical reactivity of 2-(1-Naphthyl)ethanesulfonyl Chloride is primarily dictated by the sulfonyl chloride functional group, which is highly reactive toward nucleophiles. The compound can participate in various chemical transformations:

  • The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

  • The compound can serve as an important intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and related sulfur-containing compounds.

  • The naphthalene ring system presents opportunities for further functionalization through electrophilic aromatic substitution reactions, although the presence of the sulfonyl chloride group would influence the regioselectivity of such reactions.

Applications and Chemical Reactions

2-(1-Naphthyl)ethanesulfonyl Chloride serves as a valuable intermediate in organic synthesis due to the reactivity of its sulfonyl chloride group.

Synthetic Applications

The primary applications of 2-(1-Naphthyl)ethanesulfonyl Chloride in organic synthesis include:

  • Preparation of Sulfonamides: The compound reacts with primary and secondary amines to form sulfonamides, which are important structural motifs in medicinal chemistry and pharmaceutical development.

  • Synthesis of Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which can serve as excellent leaving groups in subsequent nucleophilic substitution reactions.

  • Formation of Sulfonic Acid Derivatives: Various transformations of the sulfonyl chloride group can lead to other sulfur-containing functional groups, expanding the utility of this compound in complex organic synthesis.

Chemical Transformations

The sulfonyl chloride functional group in 2-(1-Naphthyl)ethanesulfonyl Chloride can undergo several characteristic reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as:

    • Amines to form sulfonamides

    • Alcohols to form sulfonate esters

    • Thiols to form thiosulfonates

  • Hydrolysis: In the presence of water or under basic conditions, the compound can hydrolyze to form the corresponding sulfonic acid.

  • Reduction: Under appropriate conditions, the sulfonyl chloride group can be reduced to other sulfur-containing functional groups.

ParameterClassification
GHS SymbolGHS05 (Corrosive)
Signal WordDanger
Hazard Class8 (Corrosive)
Packing GroupII
UN Number3261
Hazard CodesXi (Irritant)
Risk StatementsR34 - Causes burns, R36 - Irritating to the eyes
Hazard StatementsH314 - Causes severe skin burns and eye damage, H290 - May be corrosive to metals

The compound is classified as corrosive (Hazard Class 8) and irritant (Xi) , indicating that it can cause severe skin burns and eye damage (H314) and may be corrosive to metals (H290) .

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